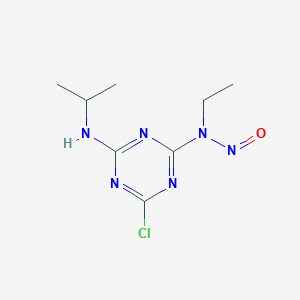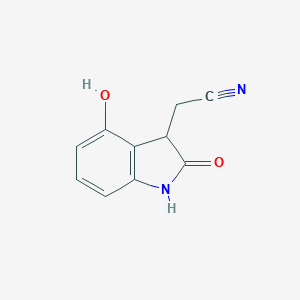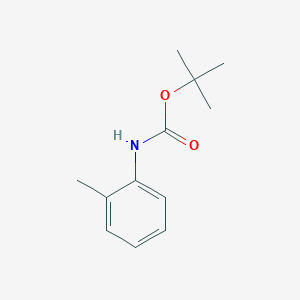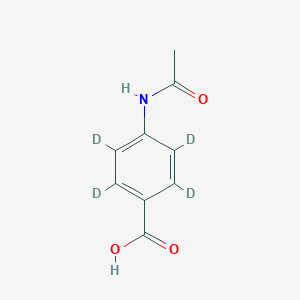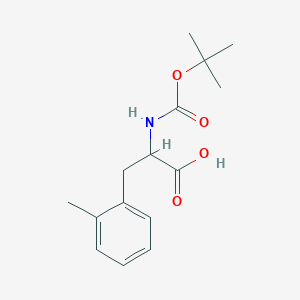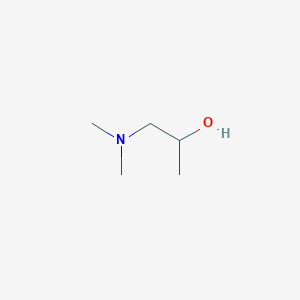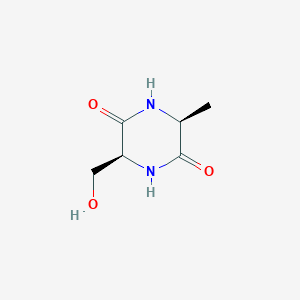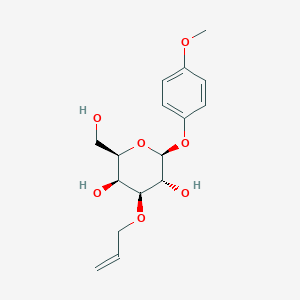
4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside typically involves the protection of hydroxyl groups, followed by glycosylation and deprotection steps. One common method includes the use of benzylidene as a protecting group for the 4,6-hydroxyl groups of galactopyranoside, followed by allylation at the 3-O position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction might yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside is used in various scientific research applications, including:
Chemistry: Studying carbohydrate chemistry and glycosylation reactions.
Biology: Investigating protein-glycan interactions and glycan roles in cellular processes.
Medicine: Exploring potential therapeutic applications related to glycobiology.
Industry: Developing biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-beta-D-galactopyranoside: Similar structure but with additional benzylidene protection.
4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside: Similar structure with benzyl protection at the 2-O position.
Uniqueness
4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside is unique due to its specific substitution pattern and the presence of an allyl group at the 3-O position. This unique structure allows it to interact differently with enzymes and proteins compared to other similar compounds, making it valuable for specific research applications.
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-prop-2-enoxyoxane-3,5-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O7/c1-3-8-21-15-13(18)12(9-17)23-16(14(15)19)22-11-6-4-10(20-2)5-7-11/h3-7,12-19H,1,8-9H2,2H3/t12-,13+,14-,15+,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDVGRALJDFCOJ-DGADGQDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OCC=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573867 |
Source


|
| Record name | 4-Methoxyphenyl 3-O-prop-2-en-1-yl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144985-19-3 |
Source


|
| Record name | 4-Methoxyphenyl 3-O-prop-2-en-1-yl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
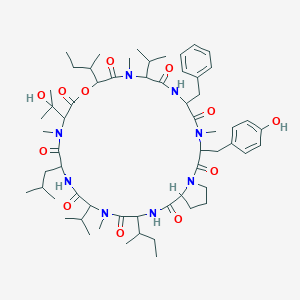
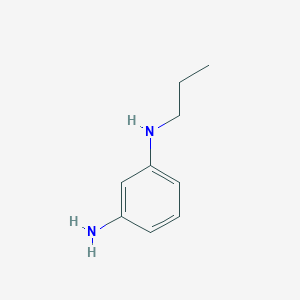
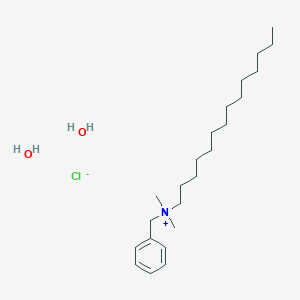
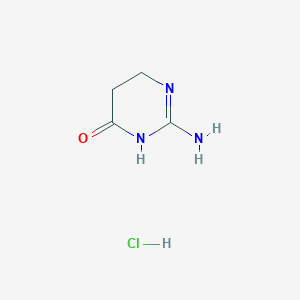
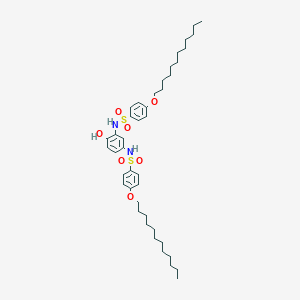
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
